molecular formula C11H14BrF2O3P B3177482 Diethyl ((4-bromophenyl)difluoromethyl)phosphonate CAS No. 177284-56-9

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate

Cat. No. B3177482
CAS RN: 177284-56-9
M. Wt: 343.1 g/mol
InChI Key: FTVUHFDFIXBJCC-UHFFFAOYSA-N
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Description

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is a chemical compound with the CAS Number: 177284-56-9 . It has a molecular weight of 343.1 . The compound is typically stored in a dry, room temperature environment . It is available in either solid or liquid form .


Synthesis Analysis

This compound is used as a reactant for the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . It is also used in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory difluoromethylphosphonic acid derivatives via multi-step synthesis with Suzuki coupling and resolution as key steps .


Molecular Structure Analysis

The molecular formula of Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is C11H14BrF2O3P . The InChI code is 1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The compound is used in the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . It is also involved in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory difluoromethylphosphonic acid derivatives .

It has a refractive index of n20/D 1.417 (lit.) . The boiling point is 40-41 °C/0.05 mmHg (lit.) . The density is 1.503 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

1-bromo-4-[diethoxyphosphoryl(difluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVUHFDFIXBJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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